Cas no 2138228-34-7 (5-(butan-2-yl)-2-(1-methyl-1H-pyrazol-5-yl)furan-3-ylmethanamine)
5-(butan-2-yl)-2-(1-methyl-1H-pyrazol-5-yl)furan-3-ylmethanamine Chemical and Physical Properties
Names and Identifiers
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- 5-(butan-2-yl)-2-(1-methyl-1H-pyrazol-5-yl)furan-3-ylmethanamine
- 2138228-34-7
- EN300-1128587
- [5-(butan-2-yl)-2-(1-methyl-1H-pyrazol-5-yl)furan-3-yl]methanamine
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- Inchi: 1S/C13H19N3O/c1-4-9(2)12-7-10(8-14)13(17-12)11-5-6-15-16(11)3/h5-7,9H,4,8,14H2,1-3H3
- InChI Key: OYJYEYUYTBKNRF-UHFFFAOYSA-N
- SMILES: O1C(C2=CC=NN2C)=C(CN)C=C1C(C)CC
Computed Properties
- Exact Mass: 233.152812238g/mol
- Monoisotopic Mass: 233.152812238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 57Ų
5-(butan-2-yl)-2-(1-methyl-1H-pyrazol-5-yl)furan-3-ylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1128587-0.05g |
[5-(butan-2-yl)-2-(1-methyl-1H-pyrazol-5-yl)furan-3-yl]methanamine |
2138228-34-7 | 95% | 0.05g |
$1020.0 | 2023-10-26 | |
| Enamine | EN300-1128587-0.1g |
[5-(butan-2-yl)-2-(1-methyl-1H-pyrazol-5-yl)furan-3-yl]methanamine |
2138228-34-7 | 95% | 0.1g |
$1068.0 | 2023-10-26 | |
| Enamine | EN300-1128587-0.25g |
[5-(butan-2-yl)-2-(1-methyl-1H-pyrazol-5-yl)furan-3-yl]methanamine |
2138228-34-7 | 95% | 0.25g |
$1117.0 | 2023-10-26 | |
| Enamine | EN300-1128587-0.5g |
[5-(butan-2-yl)-2-(1-methyl-1H-pyrazol-5-yl)furan-3-yl]methanamine |
2138228-34-7 | 95% | 0.5g |
$1165.0 | 2023-10-26 | |
| Enamine | EN300-1128587-1.0g |
[5-(butan-2-yl)-2-(1-methyl-1H-pyrazol-5-yl)furan-3-yl]methanamine |
2138228-34-7 | 1g |
$1214.0 | 2023-06-09 | ||
| Enamine | EN300-1128587-2.5g |
[5-(butan-2-yl)-2-(1-methyl-1H-pyrazol-5-yl)furan-3-yl]methanamine |
2138228-34-7 | 95% | 2.5g |
$2379.0 | 2023-10-26 | |
| Enamine | EN300-1128587-5.0g |
[5-(butan-2-yl)-2-(1-methyl-1H-pyrazol-5-yl)furan-3-yl]methanamine |
2138228-34-7 | 5g |
$3520.0 | 2023-06-09 | ||
| Enamine | EN300-1128587-10.0g |
[5-(butan-2-yl)-2-(1-methyl-1H-pyrazol-5-yl)furan-3-yl]methanamine |
2138228-34-7 | 10g |
$5221.0 | 2023-06-09 | ||
| Enamine | EN300-1128587-1g |
[5-(butan-2-yl)-2-(1-methyl-1H-pyrazol-5-yl)furan-3-yl]methanamine |
2138228-34-7 | 95% | 1g |
$1214.0 | 2023-10-26 | |
| Enamine | EN300-1128587-5g |
[5-(butan-2-yl)-2-(1-methyl-1H-pyrazol-5-yl)furan-3-yl]methanamine |
2138228-34-7 | 95% | 5g |
$3520.0 | 2023-10-26 |
5-(butan-2-yl)-2-(1-methyl-1H-pyrazol-5-yl)furan-3-ylmethanamine Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 5-(butan-2-yl)-2-(1-methyl-1H-pyrazol-5-yl)furan-3-ylmethanamine
5-(Butan-2-yl)-2-(1-methyl-1H-pyrazol-5-yl)furan-3-ylmethanamine: A Comprehensive Overview
The compound 5-(butan-2-yl)-2-(1-methyl-1H-pyrazol-5-yl)furan-3-ylmethanamine (CAS No. 2138228-34-7) is a structurally complex organic molecule with significant potential in the fields of pharmacology and organic synthesis. This compound is characterized by its unique combination of functional groups, including a furan ring, a pyrazole moiety, and an alkyl chain, which contribute to its diverse chemical properties and biological activities. Recent studies have highlighted its role in various biochemical pathways, making it a subject of interest for researchers in drug discovery and materials science.
The furan ring in the molecule serves as a versatile platform for further chemical modifications, enabling the creation of derivatives with enhanced bioavailability or selectivity. The pyrazole moiety, on the other hand, is known for its ability to act as a hydrogen bond donor or acceptor, which can significantly influence the compound's interaction with biological targets. Additionally, the butan-2-yl group introduces hydrophobicity into the molecule, potentially enhancing its solubility in organic solvents or lipid-rich environments.
Recent advancements in computational chemistry have allowed researchers to model the electronic structure and conformational flexibility of 5-(butan-2-yl)-2-(1-methyl-1H-pyrazol-5-yl)furan derivatives. These studies have provided insights into how subtle changes in the molecular architecture can alter its reactivity and binding affinity to proteins or enzymes. For instance, molecular dynamics simulations have revealed that the methanamine group at the 3-position of the furan ring plays a critical role in stabilizing interactions with target biomolecules.
In terms of synthesis, the compound can be prepared via a multi-step process involving nucleophilic substitutions, condensation reactions, and ring-forming steps. The use of microwave-assisted synthesis has been reported to significantly accelerate reaction times while maintaining high yields. This approach not only enhances the efficiency of production but also minimizes environmental impact by reducing energy consumption.
From a biological standpoint, 5-(butan-2-yli)-furan-methanamine derivatives have shown promise as inhibitors of key enzymes involved in metabolic disorders. For example, recent experiments have demonstrated that this compound can modulate the activity of kinases associated with diabetes and neurodegenerative diseases. Furthermore, its ability to penetrate cellular membranes suggests potential applications in targeted drug delivery systems.
The integration of green chemistry principles into the synthesis and application of this compound has also been a focus of recent research. By utilizing biodegradable solvents and catalysts derived from renewable resources, scientists aim to reduce the ecological footprint of large-scale production processes. Such efforts align with global initiatives to promote sustainable practices in pharmaceutical manufacturing.
In conclusion, 5-(butan-2-yli)-furan-methanamine (CAS No. 2138228) represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. Its unique structural features and versatile chemical properties make it an ideal candidate for further investigation across multiple disciplines. As research continues to uncover new insights into its mechanisms of action and synthetic pathways, this compound is poised to play an increasingly important role in advancing both basic science and applied technologies.
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